molecular formula C10H8F2N2O B1408434 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol CAS No. 1596958-21-2

1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1408434
CAS No.: 1596958-21-2
M. Wt: 210.18 g/mol
InChI Key: DCDUXUJUEIOIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol is a high-purity pyrazole derivative designed for research and development, particularly in medicinal chemistry. The compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological potential . The 1H-pyrazol-4-ol structure serves as a versatile heterocyclic building block amenable to further functionalization. The 2,6-difluorobenzyl substituent at the pyrazole nitrogen atom is a key structural motif that can influence the molecule's electronic properties, lipophilicity, and overall bioavailability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, which may include potential applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant agents, among others . Researchers utilize this compound as a key synthetic intermediate in the design and synthesis of novel molecules targeting various disease pathways. Its mechanism of action is not inherent but is derived from the final target molecule into which it is incorporated. Analogs of this compound have been explored in patented research for treating conditions such as cancer, viral infections, obesity, and neurodegenerative disorders including Alzheimer's and Parkinson's disease . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDUXUJUEIOIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

[1]

Executive Summary

This compound is a specialized heterocyclic scaffold often utilized in medicinal chemistry as a bioisostere for phenols or as a core motif in kinase inhibitors.[1][2] Its physicochemical behavior is defined by the interplay between the electron-rich pyrazole ring and the electron-withdrawing 2,6-difluorobenzyl moiety.[1]

This guide addresses the acidic dissociation constant (pKa) of the 4-hydroxyl group.[1] While the parent 4-hydroxypyrazole exhibits a pKa of ~9.1, the inductive influence of the fluorinated benzyl group modulates this value. Understanding this shift is critical for predicting solubility, membrane permeability (LogD), and protein-ligand binding interactions at physiological pH.[1][3]

Part 1: Structural Analysis & Theoretical pKa Prediction[1]

The Dissociation Mechanism

The acidity of this molecule resides in the hydroxyl group at the C4 position. Unlike unsubstituted pyrazoles, the N1-substitution locks the annular tautomerism, simplifying the equilibrium to a competition between the enol (aromatic) and keto forms, with the enol being dominant due to aromatic stabilization.

Upon deprotonation, the negative charge on the oxygen is delocalized into the pyrazole ring. The stability of this anion—and thus the acidity of the molecule—is governed by the electronic nature of the N1-substituent.

Electronic Modulation by the 2,6-Difluorobenzyl Group

The 2,6-difluorobenzyl group exerts a specific electronic influence distinct from a simple benzyl or alkyl group:

  • Inductive Withdrawal (-I Effect): Fluorine is highly electronegative.[1][3][4] While the methylene bridge (-CH2-) insulates the pyrazole ring from the resonance effects of the phenyl ring, the strong inductive withdrawal from the two ortho fluorine atoms propagates through the sigma framework.[1]

  • Field Effect: The proximity of the electron-rich fluorine atoms can exert a through-space field effect that stabilizes the developing negative charge on the pyrazole system, further lowering the pKa compared to the non-fluorinated analog.

Predicted pKa Values

Based on Structure-Activity Relationship (SAR) data of analogous N-substituted 4-hydroxypyrazoles and Hammett equation principles:

CompoundSubstituent (N1)Approx. pKa (OH)Electronic Driver
Parent H9.08 ± 0.10Reference Standard
Analog A Methyl~9.3 - 9.5Weak Electron Donation (+I)
Analog B Benzyl~9.0 - 9.2Mild Induction/Resonance Balance
Target 2,6-Difluorobenzyl 8.2 - 8.7 Strong Inductive Withdrawal (-I)
Visualization of Dissociation Pathway

The following diagram illustrates the dissociation equilibrium and the inductive stabilization provided by the fluorinated tail.

DissociationPathNeutralNeutral Species(Protonated -OH)TransitionTransition State(O-H Bond Breaking)Neutral->Transition-H+AnionConjugate Base(Pyrazolate Anion)Transition->AnionEquilibriumInductive2,6-F Inductive Effect (-I)Stabilizes AnionInductive->AnionStabilization

Caption: Dissociation pathway showing the stabilization of the conjugate base by the electron-withdrawing 2,6-difluorobenzyl moiety.[1][3][5]

Part 2: Experimental Determination Methodologies

Given the lipophilic nature of the 2,6-difluorobenzyl group (Predicted LogP ~1.9–2.5), this compound likely suffers from low aqueous solubility. Standard aqueous titration will yield noisy or inaccurate data due to precipitation.

Recommended Protocol: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky Extrapolation).[1][3]

The Yasuda-Shedlovsky Protocol

This method determines the pKa in varying ratios of Methanol/Water (or Dioxane/Water) and extrapolates the linear relationship to 0% organic solvent.[3]

Materials Required:
  • Compound: ~5 mg of this compound (High Purity >98%).[1][3]

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[1][3]

  • Cosolvent: HPLC-grade Methanol (MeOH).[1][3]

  • Instrumentation: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

  • Inert Gas: Argon or Nitrogen purge (essential to prevent oxidation of the electron-rich pyrazole).[1][3]

Step-by-Step Workflow:
  • Preparation: Prepare three assay solutions containing the sample in 30%, 40%, and 50% (w/w) Methanol/Water . Ensure ionic strength is constant (0.15 M KCl).

  • Blank Titration: Perform a blank titration on the solvent mixture to calibrate the electrode slope (

    
    ) and intercept (
    
    
    ) for the specific dielectric constant.[3]
  • Sample Titration: Titrate the sample with 0.1 M KOH under inert atmosphere at 25°C.

  • Data Processing (Bjerrum Plot): Calculate the apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    (inverse dielectric constant).[1][3]
    • The Y-intercept of the linear regression corresponds to the aqueous pKa.

Visualization of Experimental Workflow

ExperimentalWorkflowcluster_titrationPotentiometric Titration (Inert Atm)StartSample Preparation(5mg in MeOH/Water)Run1Run 1: 30% MeOHStart->Run1Run2Run 2: 40% MeOHStart->Run2Run3Run 3: 50% MeOHStart->Run3CalcCalculate psKa(Apparent pKa)Run1->CalcRun2->CalcRun3->CalcPlotYasuda-Shedlovsky Plot(psKa vs 1/Dielectric)Calc->PlotResultExtrapolated Aqueous pKaPlot->Result

Caption: Workflow for determining pKa of lipophilic pyrazoles using cosolvent extrapolation.

Part 3: Implications for Drug Discovery[7]

Solubility and Lipophilicity (LogD)

The pKa directly influences the distribution coefficient (LogD) at physiological pH (7.4).[1][3]

  • If pKa = 8.5:

    • At pH 7.4, the compound is ~92% neutral and ~8% ionized (anionic).[3]

    • Implication: High membrane permeability (good for CNS or intracellular targets) but potentially solubility-limited in aqueous formulations.[1][3]

  • Formulation Strategy: To achieve IV formulation, the pH must be adjusted to >9.5 to ensure full ionization (solubility), or cyclodextrins must be used.[3]

Metabolic Stability

The 2,6-difluoro substitution is a strategic medicinal chemistry modification.

  • Blockade: It blocks the metabolic oxidation of the benzyl ring (a common soft spot for CYP450 enzymes).[3]

  • Acidity Link: The increased acidity (lower pKa) compared to the non-fluorinated analog makes the oxygen a weaker hydrogen bond acceptor, potentially altering binding kinetics in the ATP-binding pocket of kinases.[3]

References

  • ChemicalBook. (2024).[1][3] 4-Hydroxypyrazole Properties and Predicted pKa Data. Retrieved from .[1][3]

  • Avdeef, A. (2012).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on Yasuda-Shedlovsky extrapolation).

  • Hansch, C., & Leo, A. (1995).[3] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett constants and inductive effect quantification).

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] (Review of 2,6-difluorobenzyl effects on physicochemical properties).

  • PubChem. (2024).[3] Compound Summary: 1-(2,6-Difluorobenzyl)-1H-pyrazol-4-ol.[1][6] National Library of Medicine. Retrieved from .[1][3]

Methodological & Application

Efficient synthesis pathways for 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The target molecule, 1-(2,6-difluoro-benzyl)-1H-pyrazol-4-ol , represents a critical scaffold in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and HIF-prolyl hydroxylase inhibitors. While the pyrazole core is ubiquitous, the introduction of a hydroxyl group at the C4 position presents specific synthetic challenges due to the tautomeric instability and oxidative sensitivity of 4-hydroxypyrazoles.

Direct alkylation of 4-hydroxypyrazole is often low-yielding due to competing O- vs. N-alkylation and the substrate's susceptibility to decomposition. Therefore, this guide prioritizes a Modular Borylation-Oxidation Sequence . This pathway utilizes robust palladium-catalyzed cross-coupling chemistry to install a masked hydroxyl equivalent (boronic ester), allowing for late-stage unmasking under mild conditions. This ensures high regioselectivity and scalability.[1]

Pathway Analysis & Logic

We evaluate two primary routes. The Borylation-Oxidation Route (Pathway A) is designated as the industry-preferred standard for its reliability and avoidance of harsh deprotection steps.

Pathway A: The Borylation-Oxidation Sequence (Recommended)
  • Logic: Starts with inexpensive 4-iodopyrazole. The N-alkylation is performed first to lock the regiochemistry. The C4-iodide is then converted to a pinacol boronate, which is oxidatively hydrolyzed to the phenol.

  • Advantages: High functional group tolerance; avoids strong Lewis acids; scalable.[1]

  • Disadvantages: Requires Pd catalyst (though low loading is sufficient).

Pathway B: The Ether Deprotection Route
  • Logic: Starts with 4-methoxypyrazole. Following N-alkylation, the methyl ether is cleaved using

    
     or 
    
    
    
    .
  • Advantages: Metal-free (mostly).

  • Disadvantages: Demethylation conditions are harsh and can degrade the electron-rich pyrazole ring or affect sensitive benzyl substituents.

Visualizing the Synthesis Logic

The following diagram outlines the retrosynthetic logic and the forward process flow for the recommended Pathway A.

SynthesisPathways Target Target: this compound Sub1 Start: 4-Iodopyrazole Inter1 Intermediate 1: 1-(2,6-difluorobenzyl)-4-iodo-1H-pyrazole Sub1->Inter1 Step 1: N-Alkylation Reag1 2,6-Difluorobenzyl bromide Cs2CO3, DMF Inter2 Intermediate 2: Pinacol Boronate Ester Inter1->Inter2 Step 2: Miyaura Borylation Reag2 B2pin2, KOAc Pd(dppf)Cl2, DMSO Inter2->Target Step 3: Oxidation Reag3 H2O2, NaOH Oxidative Hydrolysis SubB Alt Start: 4-Methoxypyrazole InterB Intermediate B: Methyl Ether Derivative SubB->InterB N-Alkylation InterB->Target Demethylation (Harsh) ReagB BBr3, DCM -78°C to RT

Figure 1: Comparative synthetic workflows. Pathway A (Blue/Green) is the high-fidelity route recommended for purity and yield.

Detailed Experimental Protocol (Pathway A)

Step 1: Regioselective N-Alkylation

This step locks the pyrazole nitrogen. The use of Cesium Carbonate (


) in DMF promotes clean 

substitution.
  • Reagents:

    • 4-Iodopyrazole (1.0 equiv)

    • 2,6-Difluorobenzyl bromide (1.1 equiv)

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: Anhydrous DMF (0.5 M concentration)

  • Procedure:

    • Charge a round-bottom flask with 4-iodopyrazole and

      
       in DMF. Stir at room temperature (RT) for 15 minutes to deprotonate the pyrazole.
      
    • Add 2,6-difluorobenzyl bromide dropwise. Note: 2,6-difluorobenzyl halides are lachrymators; handle in a fume hood.

    • Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

    • Workup: Pour mixture into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85–92%.

Step 2: Miyaura Borylation

Conversion of the iodide to the boronate ester.

  • Reagents:

    • Intermediate 1 (from Step 1) (1.0 equiv)[3]

    • Bis(pinacolato)diboron (

      
      ) (1.2 equiv)
      
    • Potassium Acetate (KOAc) (3.0 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Solvent: 1,4-Dioxane or DMSO (degassed)

  • Procedure:

    • Combine Intermediate 1,

      
      , and KOAc in a reaction vessel.
      
    • Add solvent and sparge with Nitrogen/Argon for 10 minutes (Critical for catalyst life).

    • Add Pd catalyst.[4][5][6][7] Seal and heat to 80–90°C for 4–12 hours.

    • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

    • Purification: Often used crude in the next step, or rapid filtration through a short silica plug (eluting with DCM). Note: Boronates can degrade on silica if left too long.

Step 3: Oxidative Hydroxylation

Converting the C-B bond to a C-O bond.

  • Reagents:

    • Intermediate 2 (Boronate) (1.0 equiv)

    • Hydrogen Peroxide (

      
      , 30% aq.) (3.0 equiv)[8]
      
    • Sodium Hydroxide (NaOH, 1M aq.) (2.0 equiv)[3][6][8][9]

    • Solvent: THF or Acetone

  • Procedure:

    • Dissolve Intermediate 2 in THF and cool to 0°C.

    • Add NaOH solution.[8]

    • Add

      
       dropwise (Exothermic reaction—control temperature < 10°C during addition).
      
    • Allow to warm to RT and stir for 1–2 hours.

    • Quench: Carefully add saturated aqueous Sodium Thiosulfate (

      
      ) to quench excess peroxide. Check with starch-iodide paper (should remain white).
      
    • Isolation: Acidify carefully to pH ~6 with 1M HCl. Extract with EtOAc.[1]

    • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).

Data Summary & Validation

ParameterStep 1 (Alkylation)Step 2 (Borylation)Step 3 (Oxidation)
Key Reagent 2,6-Difluorobenzyl bromide

/ Pd(dppf)Cl2

/ NaOH
Temp/Time 25°C / 4h90°C / 8h0°C -> 25°C / 2h
Critical QC 1H NMR: Benzylic

(~5.3 ppm)
11B NMR: Signal at ~30 ppm1H NMR: Loss of Pinacol methyls
Typical Yield >85%>80%>90%

Self-Validation Checkpoints:

  • Regiochemistry: In Step 1, verify N1 alkylation by observing the coupling constants of the pyrazole protons. The 2,6-difluoro substitution on the benzyl ring provides a distinct splitting pattern in 19F-NMR (~ -114 ppm).

  • Oxidation Completeness: In Step 3, the disappearance of the large singlet (12H) from the pinacol group in the proton NMR is the primary indicator of conversion.

References

  • Miyaura Borylation of Heterocycles: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry.[1] Link

  • Oxidation of Boronates to Phenols: Webb, K. S., & Levy, D. (1995). A mild and efficient procedure for the conversion of arylboronic acids and esters to phenols. Tetrahedron Letters. Link

  • Synthesis of sGC Stimulators (Vericiguat Context): Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. Link

  • Regioselective Pyrazole Alkylation: Kokatla, H. P., et al. (2010). Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles.[10] Journal of Organic Chemistry.[1] Link

Sources

Application Note: Strategic Functionalization of the Hydroxyl Group in 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol (CAS: 1596958-21-2) represents a critical building block in modern medicinal chemistry, particularly for the development of soluble guanylate cyclase (sGC) stimulators and specific kinase inhibitors (e.g., c-Met, ALK). The 2,6-difluorobenzyl moiety provides metabolic stability and lipophilicity, while the pyrazole core acts as a bioisostere for phenol or pyridine rings.

The primary synthetic challenge lies in the functionalization of the C4-hydroxyl group . While structurally similar to phenol, the pyrazol-4-ol moiety possesses distinct electronic properties—specifically, it is electron-rich yet sufficiently acidic (


) to participate in nucleophilic substitutions.

This guide details three validated protocols for functionalizing this hydroxyl group:

  • Williamson Ether Synthesis: For robust introduction of primary alkyl chains.

  • Mitsunobu Coupling: For stereoselective introduction of complex/chiral motifs.

  • Acylation/Sulfonylation: For prodrug synthesis or leaving group activation.

Chemical Properties & Decision Matrix

Before selecting a protocol, the researcher must evaluate the electronic influence of the N1-substituent. The 2,6-difluorobenzyl group is electron-withdrawing (via induction), which stabilizes the phenoxide-like anion at C4, making it a better nucleophile than unsubstituted pyrazol-4-ol but slightly less basic.

Functionalization Decision Tree

Use the following logic flow to select the optimal synthetic route.

FunctionalizationStrategy Start Target: 4-OR Derivative CheckR Nature of R-Group? Start->CheckR Primary Primary Alkyl / Benzyl CheckR->Primary Simple Electrophile Complex Secondary / Chiral / Acid-Sensitive CheckR->Complex Complex Alcohol Acyl Acyl / Sulfonyl (Prodrug/LG) CheckR->Acyl Carbonyl/Sulfonyl Williamson Protocol A: Williamson Ether (Cs2CO3 / MeCN) Primary->Williamson Mitsunobu Protocol B: Mitsunobu (PPh3 / DIAD) Complex->Mitsunobu Acylation Protocol C: Acylation (Pyridine / DCM) Acyl->Acylation

Figure 1: Strategic decision matrix for selecting the appropriate functionalization pathway based on the target moiety.

Protocol A: Williamson Ether Synthesis (O-Alkylation)

This is the "workhorse" method for attaching simple alkyl chains (Methyl, Ethyl, Benzyl).

Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Nucleophilic Substitution.[1]
Critical Factor:  The choice of base. Strong bases like NaH can lead to decomposition or over-reaction. We recommend Cesium Carbonate (

)
due to the "Cesium Effect," which enhances the nucleophilicity of the oxyanion through weak ion pairing.
Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Alkyl Bromide or Iodide (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction vial with the pyrazol-4-ol substrate (1.0 eq) and

    
     (1.5 eq).
    
  • Solvation: Add anhydrous MeCN (0.1 M concentration relative to substrate). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide anion forms.

  • Addition: Add the Alkyl Halide (1.2 eq) dropwise.

    • Optimization: If using a chloride, add Potassium Iodide (KI, 0.1 eq) to catalyze the reaction (Finkelstein condition).[2]

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LCMS or TLC (Hexane:EtOAc).

    • Endpoint: Disappearance of the starting material peak (approx. retention time shift to higher hydrophobicity).

  • Workup:

    • Dilute with EtOAc.

    • Wash 2x with Water, 1x with Brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically 0-40% EtOAc in Hexanes).

Protocol B: The Mitsunobu Reaction[2]

This protocol is essential when the "R" group is available as an alcohol (R-OH), particularly if it is secondary or possesses a chiral center that must be inverted (or retained via double inversion strategies).

Why it works: The


 of the pyrazol-4-ol (~9.5) is ideal for Mitsunobu conditions (requires nucleophile 

< 11).
Materials
  • Nucleophile: this compound (1.0 eq)

  • Alcohol Source: R-OH (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[2]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask under Nitrogen/Argon, combine the pyrazol-4-ol (1.0 eq), the target Alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF (0.1 M).
    
  • Cooling: Cool the mixture to 0°C (ice bath). Critical: This suppresses side reactions.

  • Addition: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn yellow/orange.[3]

  • Reaction: Allow the reaction to warm to RT naturally and stir for 12–24 hours.

  • Quenching: Add a small amount of water or saturated

    
    .
    
  • Workup:

    • Concentrate THF under reduced pressure.

    • Redissolve residue in

      
       or EtOAc.
      
    • Wash with 1N NaOH (to remove unreacted pyrazol-4-ol) and Brine.

  • Purification: Flash chromatography.

    • Note:

      
       (triphenylphosphine oxide) is a difficult byproduct. If separation is difficult, consider using polymer-supported 
      
      
      
      or performing a precipitation in Hexane/Ether (the product is usually soluble,
      
      
      precipitates).[2]

Protocol C: Acylation (Prodrug Synthesis)[1]

Acylation of the 4-OH group creates esters or carbamates, often used to improve oral bioavailability (prodrugs) or to activate the position for cross-coupling (e.g., forming a Tosylate).

Materials
  • Substrate: this compound

  • Reagent: Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl)

  • Base: Triethylamine (TEA) or Pyridine[2]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

Step-by-Step Methodology
  • Dissolve substrate in DCM (Dichloromethane).

  • Add TEA (2.0 eq) and DMAP (0.1 eq). Cool to 0°C.[1][4]

  • Add the Acid Chloride dropwise.

  • Stir at RT for 2 hours.

  • Validation: The shift in retention time on LCMS is usually very distinct (hydrophilic -> hydrophobic).

Analytical Validation & QC

To ensure the functionalization occurred at the Oxygen (O-alkylation) and not a C-alkylation (rare but possible at C3/C5 under forcing conditions), check the following:

MethodDiagnostic SignalConfirmation Criteria
1H NMR C4-O-CH2 -RLook for a signal at δ 4.0–5.0 ppm . N-alkylation (if N were free) would be δ 5.0–6.0 ppm. C-alkylation would result in loss of aromaticity or distinct shifts.
13C NMR C -O-CThe ether carbon typically appears at δ 65–75 ppm .
LCMS Mass (M+H)Clear molecular ion peak matching Target Mass. Absence of M+Na adducts suggests clean product.

References

  • Mitsunobu Reaction Mechanisms

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.[2]

  • Reactivity of Pyrazoles

    • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.[5] (General grounding for pyrazole tautomerism).

  • Williamson Ether Synthesis Optimization

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[6][7][8]

  • Specific Scaffold Context (Pyrazol-4-ol)

    • National Institutes of Health (NIH) / PubChem. "1-Benzyl-1H-pyrazole-4-carboxylic acid and related derivatives." (Structural analogs and properties).

Sources

Application Note: Leveraging the 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol Scaffold for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery.[2] The pyrazole ring is recognized as a privileged scaffold in medicinal chemistry, frequently serving as a bioisosteric replacement for other hinge-binding motifs in kinase inhibitors.[3][4] This document provides a detailed guide on utilizing the 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol scaffold as a foundational element for the design and development of novel kinase inhibitors. We will explore its synthetic strategy, key biochemical and cell-based screening protocols, and a framework for developing structure-activity relationships (SAR) to optimize potency and selectivity.

The Pyrazole Scaffold: A Privileged Hinge-Binder

The ATP-binding site of most kinases contains a "hinge" region that forms crucial hydrogen bonds with the adenine ring of ATP. An effective inhibitor must mimic this interaction. The pyrazole scaffold is exceptionally well-suited for this role.[3] Its adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing it to form one or two key hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the active site.[5] The strategic placement of substituents on the pyrazole ring allows for the exploration of various pockets within the ATP-binding site, enabling the fine-tuning of inhibitor potency and selectivity.[6][7]

The specific scaffold, This compound , offers additional features. The N1-benzyl group can occupy the ribose pocket, while the 2,6-difluoro substitution can enhance binding affinity through favorable fluorine-protein interactions and improve metabolic stability. The 4-ol position serves as a potential vector for further chemical modification to target solvent-exposed regions.

cluster_0 Kinase ATP-Binding Site cluster_1 This compound Scaffold hinge Hinge Region (Backbone NH) atp_pocket ATP Pocket atp_pocket->hinge ribose_pocket Ribose Pocket atp_pocket->ribose_pocket solvent_front Solvent Front atp_pocket->solvent_front pyrazole Pyrazole Core pyrazole->hinge H-Bonds benzyl 2,6-Difluorobenzyl Group benzyl->ribose_pocket Occupies hydroxyl 4-Hydroxyl Group hydroxyl->solvent_front Extends Towards

Figure 1: Scaffold interaction with the kinase ATP-binding site.

Scaffold Synthesis Strategy

While the target compound is commercially available[8], understanding its synthesis is crucial for creating a library of analogues for SAR studies. A plausible and flexible synthetic route can be adapted from established organometallic and heterocyclic chemistry protocols.[9][10] A common approach involves the construction of the pyrazole core followed by N-alkylation.

G start Ethyl 3-ethoxyacrylate + Hydrazine intermediate1 Pyrazol-4-ol intermediate start->intermediate1 Cyclo- condensation intermediate2 N-Alkylation Reaction intermediate1->intermediate2 reagent1 2,6-Difluorobenzyl bromide + Base (e.g., K2CO3) reagent1->intermediate2 final_product 1-(2,6-Difluorobenzyl) -1H-pyrazol-4-ol intermediate2->final_product Purification diversification Library Synthesis: Modify R-groups final_product->diversification

Figure 2: Plausible synthetic workflow for the scaffold and its analogues.

This strategy allows for the late-stage introduction of the benzyl group, meaning various substituted benzyl bromides can be used to quickly generate a diverse library of compounds for screening.

Application in Kinase Inhibitor Discovery

The journey from a scaffold to a lead compound involves a multi-step process of screening and characterization. This workflow ensures that resources are focused on compounds with the highest potential for therapeutic development.

A Library Synthesis (Scaffold Diversification) B Primary Screening (Biochemical Assay) A->B 10-100s of compounds C Hit Confirmation & Potency (Orthogonal Assay, IC50) B->C Identify Hits D Cellular Target Engagement (e.g., NanoBRET) C->D Confirm Potency E Cellular Activity Assay (Downstream Signaling) D->E Validate in-cell binding F Selectivity Profiling (Kinome Panel) E->F Confirm MoA G SAR & Lead Optimization F->G Assess off-target effects G->A Design next generation

Figure 3: Overall workflow for kinase inhibitor discovery.
Protocol 1: Primary High-Throughput Biochemical Screening

Principle: The initial step is to screen a library of compounds derived from the scaffold against the kinase of interest. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] Its universality makes it suitable for virtually any kinase.[12]

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare kinase, substrate, and ATP solutions in kinase buffer. The optimal concentrations must be empirically determined to ensure the reaction is in the linear range (typically <20% ATP consumption).[12]

    • Prepare compound plates by serially diluting test compounds in DMSO, then into kinase buffer to a final assay concentration (e.g., 10 µM) with a constant DMSO concentration (≤1%).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound solution or control (DMSO for 100% activity, known inhibitor for 0% activity).

    • Add 2.5 µL of a 2x kinase/substrate mix. Pre-incubate for 15 minutes at room temperature.[12]

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (DMSO) and low (inhibitor) controls.

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Protocol 2: IC₅₀ Determination using TR-FRET

Principle: Hits from the primary screen must be confirmed, and their potency quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common orthogonal method.[13] They measure the phosphorylation of a biotinylated substrate by a kinase, detected by a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).

Methodology:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of hit compounds in DMSO, then dilute in kinase buffer.

  • Kinase Reaction:

    • Add compound dilutions to a 384-well plate.

    • Add kinase and biotinylated substrate.

    • Initiate the reaction with ATP (at the Kₘ concentration for the kinase).

    • Incubate for 60-90 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection mix (Eu-antibody and SA-APC).

    • Incubate for at least 60 minutes.

    • Read the plate on a TR-FRET enabled reader (ex: 340 nm, em: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Example IC₅₀ Data for a Hypothetical Compound Series

Compound IDR-Group at 4-positionTarget Kinase A IC₅₀ (nM)Target Kinase B IC₅₀ (nM)
Scaffold -OH8,500>10,000
XYZ-001 -O-Methyl4,200>10,000
XYZ-002 -NH-Cyclopropyl2506,800
XYZ-003 -NH-(4-Morpholino)351,200
XYZ-004 -NH-(Piperidine)784,500
Protocol 3: Cellular Target Engagement

Principle: A potent compound in a biochemical assay may fail in a cellular context due to poor permeability or rapid efflux. The NanoBRET™ Target Engagement assay measures compound binding to a specific protein target in living cells.[14][15] It uses a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that reversibly binds the kinase. A test compound that engages the target will displace the tracer, disrupting the Bioluminescence Resonance Energy Transfer (BRET).

Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the kinase-NanoLuc® fusion protein. Plate the cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of the test compound.

    • Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the cells.

    • Add the test compound dilutions.

    • Incubate for 2 hours at 37°C.

  • Data Acquisition: Read both donor (460 nm) and acceptor (618 nm) emission signals on a BRET-capable luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio indicates target engagement. Plot the data to determine the cellular IC₅₀.

Protocol 4: Kinome-wide Selectivity Profiling

Principle: Kinase inhibitors are rarely monospecific. Assessing the selectivity profile is critical to understanding potential off-target effects and identifying opportunities for developing multi-targeted inhibitors.[11][16] This is often done by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

Methodology:

  • Platform Selection: Utilize a commercial service (e.g., Reaction Biology, Eurofins DiscoverX) or an in-house platform like the Promega Kinase Selectivity Profiling Systems.[16] These services typically use radiometric or binding-based assays.

  • Compound Submission: Provide the compound at a specified concentration and purity.

  • Data Analysis: The results are often visualized as a "tree-spot" diagram or a table showing percent inhibition for each kinase in the panel.[17] This provides a comprehensive overview of the compound's selectivity. A high degree of selectivity is generally desired to minimize toxicity.[12]

Driving Structure-Activity Relationship (SAR)

The data gathered from the above protocols fuels the iterative cycle of medicinal chemistry. The goal is to understand how structural modifications to the scaffold impact potency, selectivity, and cellular activity.

SAR_Cycle Design Design Analogs Synthesize Synthesize Design->Synthesize Test Test (Biochemical & Cellular Assays) Synthesize->Test Analyze Analyze Data (SAR) Test->Analyze Analyze->Design New Hypothesis

Figure 4: The iterative cycle of Structure-Activity Relationship (SAR) development.

For the This compound scaffold, key points for modification include:

  • Position 4 (-OH): This is a primary vector for exploring the solvent-exposed region. Introducing various amines, ethers, or amides can significantly impact potency and physical properties. For example, adding a basic amine could form a salt bridge with an acidic residue like aspartate, as seen in some p38 inhibitors.[18]

  • Positions 3 and 5 of the Pyrazole Ring: These positions can be modified to probe smaller hydrophobic pockets. Adding small alkyl groups like a methyl or cyclopropyl can improve potency and selectivity.[3]

  • The Benzyl Ring: While the 2,6-difluoro substitution is often beneficial, exploring other substitution patterns can modulate binding and pharmacokinetic properties.

By systematically making these changes and feeding the resulting compounds back into the testing workflow, researchers can develop a detailed SAR and optimize the scaffold into a potent, selective, and cell-active lead compound.[19][20]

References

  • INiTS. (2020-11-26). Cell-based test for kinase inhibitors. [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Kortmann, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Goldstein, D. M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Wang, D., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. PMC. [Link]

  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]

  • Krüger, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Talda, O., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • van den Bout, I., & Divecha, N. (2009). Kinome Profiling. PMC. [Link]

  • Lee, H., et al. (2017). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Cambridge Bioscience. Kinase inhibitor screening libraries. [Link]

  • Domainex. (2021-03-25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • ResearchGate. Structure–activity relationship summary of tested compounds. [Link]

  • van der Meer, T., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]

  • Che, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed. (2014). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. [Link]

  • Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals. [Link]

  • Ilie, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Che, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

  • PubMed. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. [Link]

  • Mogilaiah, K., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. [Link]

Sources

Troubleshooting & Optimization

Storage stability and degradation of 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Degradation Mechanisms, and Handling Protocols

CAS Number: 1596958-21-2 Molecular Formula: C₁₀H₈F₂N₂O Molecular Weight: 210.18 g/mol [1][2]

Part 1: Executive Technical Summary

1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol is an electron-rich N-heterocycle primarily used as a scaffold in the synthesis of soluble guanylate cyclase (sGC) stimulators and other bioactive pharmacophores.

The Core Instability Challenge: Unlike simple pyrazoles, the 4-hydroxy substitution renders the pyrazole ring highly electron-rich (similar to a phenol), significantly lowering its oxidation potential. Consequently, this compound is susceptible to oxidative degradation mediated by air (O₂) and light (hν), leading to the formation of colored quinoid species and azo-dimers. The 2,6-difluorobenzyl moiety is relatively robust but can undergo benzylic oxidation under extreme radical conditions.

Part 2: Critical Storage Parameters (The Golden Rules)

To maintain purity >98% over extended periods, adherence to these parameters is mandatory.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Slows the kinetics of auto-oxidation and tautomeric shifts.
Atmosphere Inert (Argon or Nitrogen) Displaces atmospheric oxygen, preventing the formation of pyrazol-4-one radicals.
Container Amber Glass / Foil-Wrapped Blocks UV/Vis light which catalyzes the photo-oxidation of the enol moiety.
Desiccation Required Hygroscopic nature can accelerate hydrolysis or hydrate formation.
Solution Stability < 24 Hours at RT In solution (DMSO/MeOH), dissolved oxygen rapidly degrades the compound.

Part 3: Troubleshooting Hub (FAQ)

Issue 1: Discoloration (The "Browning" Effect)

Q: My sample arrived as an off-white solid, but after two weeks on the bench, it has turned yellow/brown. Is it still usable?

A: Likely Degraded.

  • Diagnosis: The color change indicates the formation of oxidative impurities . The electron-rich 4-hydroxypyrazole moiety oxidizes to form transient radicals, which couple to form 4,4'-bipyrazoles or oxidize further to quinone-imine-like conjugated systems (chromophores).

  • Action: Run an LC-MS. If the purity is <95%, repurification is required.

  • Prevention: Never store this compound at room temperature under air. Always backfill vials with Argon after use.

Issue 2: Solubility & Solution Storage

Q: Can I make a stock solution in DMSO and store it at -20°C?

A: Yes, with caveats.

  • Protocol: Dissolve the solid in anhydrous DMSO. Aliquot immediately into single-use vials. Purge the headspace with Nitrogen/Argon before freezing.

  • Risk: DMSO is hygroscopic and can absorb water, and it also contains dissolved oxygen. Repeated freeze-thaw cycles introduce oxygen, accelerating degradation.

  • Limit: Use frozen stocks within 1 month .

Issue 3: Appearance of "Ghost" Peaks in NMR

Q: I see small peaks in the proton NMR near the pyrazole protons that don't match the product. Is this an impurity?

A: Check for Tautomers.

  • Mechanism: 4-Hydroxypyrazoles exist in equilibrium between the enol form (aromatic, major) and the keto form (pyrazolin-4-one, minor).

  • Diagnostic: Run the NMR in a protic solvent like Methanol-d4 (which favors the enol via H-bonding) vs. DMSO-d6 (which might show slow exchange). If the peaks shift or coalesce with temperature changes, it is tautomerism, not impurity. However, if the peaks correspond to a dimer (double molecular weight in MS), it is degradation.

Part 4: Degradation Mechanisms & Visualization

The following diagram illustrates the primary degradation pathways. The "Danger Zone" involves exposure to Air and Light, driving the compound toward irreversible dimerization.

DegradationPathways cluster_0 Storage Stability Risk Factors Compound 1-(2,6-Difluorobenzyl)- 1H-pyrazol-4-ol (Colorless Solid) Radical Pyrazoly-4-oxy Radical Intermediate Compound->Radical O₂ / Light (hν) (Oxidation) Keto Pyrazolin-4-one (Keto-Tautomer) Compound->Keto Tautomerism (Reversible) Dimer 4,4'-Bipyrazole Dimer (Yellow/Brown Impurity) Radical->Dimer Radical Coupling Quinone Quinoid Oxidation Products (Dark) Radical->Quinone Further Oxidation

Figure 1: Mechanistic pathway of oxidative degradation.[3] The formation of the radical intermediate is the rate-limiting step, accelerated by UV light and oxygen.

Storage Decision Tree

StorageWorkflow Start Receive Compound (1-(2,6-Difluorobenzyl)-1H-pyrazol-4-ol) Usage Immediate Use? Start->Usage LongTerm Long Term Storage (> 1 Week) Usage->LongTerm No ShortTerm Short Term Storage (< 1 Week) Usage->ShortTerm Yes Action2 Aliquot under Argon Store at -20°C LongTerm->Action2 Action3 Seal in Amber Vial Store at 4°C ShortTerm->Action3 Action1 Dissolve in Anhydrous Solvent Action4 Use within 24h Discard excess solution Action1->Action4 Action2->Action1 Thaw once Action3->Action1 When ready

Figure 2: Decision logic for optimal sample preservation.

Part 5: Standardized Protocols

Protocol A: Purity Verification (HPLC)

Use this method to verify if a color change corresponds to chemical degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).

  • Pass Criteria: Main peak >98%. Impurities at RRT (Relative Retention Time) ~0.8 or ~1.2 often indicate oxidation products.

Protocol B: Re-Purification (Rescue)

If purity drops below 90%:

  • Dissolution: Dissolve crude solid in minimal Ethyl Acetate.

  • Filtration: Pass through a 0.2 µm PTFE filter to remove insoluble polymers.

  • Precipitation: Add Hexanes (or Heptane) dropwise with stirring until the solution turns cloudy.

  • Cooling: Store at 4°C overnight.

  • Collection: Filter the precipitate and wash with cold 10% EtOAc/Hexanes.

  • Drying: Vacuum dry < 40°C. Do not use high heat.

References

  • ChemScene. (2025).[4] Product Data Sheet: 1-(2,6-Difluorobenzyl)-1H-pyrazol-4-ol (CAS 1596958-21-2).[1][2] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrazoles. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. (Discusses oxidative sensitivity of the pyrazole ring). Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyrazole Derivatives.[4] (General handling for aminopyrazoles and hydroxypyrazoles). Retrieved from

Sources

Technical Support Center: Solvent Selection for Recrystallization of Pyrazole-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole-4-ol derivatives. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. It provides in-depth technical advice and troubleshooting strategies to address common challenges encountered during the recrystallization of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting a recrystallization solvent for pyrazole-4-ol derivatives?

A1: The ideal recrystallization solvent hinges on the principle of differential solubility. The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath)[1][2]. For pyrazole-4-ol derivatives, several key molecular features dictate the choice of solvent:

  • Polarity and Hydrogen Bonding: The pyrazole ring itself is aromatic and possesses two adjacent nitrogen atoms, while the hydroxyl group (-OH) at the 4-position is a potent hydrogen bond donor and acceptor. These features impart significant polarity to the molecule[3][4]. Therefore, the rule of thumb "like dissolves like" is paramount; polar solvents are generally the best starting point[5].

  • Substituent Effects: The nature of the substituents on the pyrazole ring will significantly modulate the overall polarity. Bulky, non-polar alkyl or aryl groups will decrease polarity and may necessitate less polar solvents or mixed-solvent systems[6]. Conversely, additional polar functional groups will increase polarity, favoring more polar solvents like alcohols or even water.

  • Solvent Boiling Point: The solvent's boiling point should ideally be lower than the melting point of your pyrazole-4-ol derivative to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out"[7].

  • Inertness: The solvent must not react with the compound.

Q2: Which single solvents are typically effective for pyrazole-4-ol derivatives?

A2: Given their polar nature, protic solvents that can engage in hydrogen bonding are often excellent choices. Common starting points include:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are frequently the solvents of choice. They are polar enough to dissolve pyrazole derivatives at elevated temperatures but often allow for good crystal recovery upon cooling[6][8]. Methanol is more polar than ethanol and isopropanol.

  • Water: For highly polar pyrazole-4-ol derivatives, particularly those with additional hydrophilic groups or in salt form, water can be an effective and environmentally friendly solvent[8][9].

  • Ketones (Acetone): Acetone is a polar aprotic solvent that can be effective, though its low boiling point (56 °C) may not provide a sufficiently wide solubility gradient for all derivatives[8][10].

  • Acetonitrile: This is another polar aprotic solvent that is commonly used in the synthesis and purification of pyrazole derivatives[6][10].

A summary of common solvents is provided below.

SolventBoiling Point (°C)Polarity IndexKey Characteristics & Use Cases for Pyrazole-4-ols
Water10010.2Excellent for highly polar or salt-form derivatives. Green solvent.
Methanol655.1Good general-purpose polar protic solvent.[6][11]
Ethanol784.3Very common, effective general-purpose solvent. Less volatile than methanol.[8][12]
Isopropanol823.9Slightly less polar than ethanol; good for compounds that are too soluble in ethanol.[8]
Acetone565.1Good dissolving power, but low boiling point can be a limitation.[8][10]
Ethyl Acetate774.4Medium polarity; often used in mixed-solvent systems.[2]
Dichloromethane403.1Generally too non-polar as a primary solvent but can be used in solvent pairs.[6][10]
Toluene1112.4For less polar derivatives; high boiling point can be advantageous.[6]
Hexane690.1Non-polar; almost exclusively used as an anti-solvent in mixed systems.[2]
Q3: When is a mixed-solvent system necessary, and how do I select a suitable pair?

A3: A mixed-solvent system is employed when no single solvent meets the recrystallization criteria. This typically occurs in two scenarios:

  • Your compound is too soluble in a particular solvent, even at low temperatures.

  • Your compound is sparingly soluble in another solvent, even at its boiling point.

The technique involves dissolving the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (one in which it is insoluble) until the solution becomes faintly cloudy (turbid)[6][13]. The key is that the two solvents must be miscible with each other.

Common Miscible Pairs:

  • Ethanol / Water

  • Methanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane[2]

  • Toluene / Hexane

  • Dichloromethane / Hexane

The diagram below illustrates the logic of using a solvent/anti-solvent pair.

G cluster_0 Mixed-Solvent Recrystallization Concept A Crude Pyrazole-4-ol in Flask B Add MINIMUM amount of 'Good' Solvent (e.g., Ethanol) at boiling point A->B C Compound Fully Dissolved (Clear Solution) B->C D Add 'Poor' Anti-Solvent (e.g., Water) dropwise until faint turbidity appears C->D Compound is too soluble E Solution is now SATURATED D->E F Add a few drops of 'Good' Solvent to redissolve turbidity E->F Fine-tuning G Slow Cooling (Induces Crystallization) F->G H Pure Crystals Form G->H

Caption: Logic flow for mixed-solvent (solvent/anti-solvent) recrystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid[14]. This is often because the solution's temperature is above the melting point of the impure compound, or the supersaturation level is too high, preventing orderly crystal lattice formation[7][15].

Causality & Solutions:

  • High Supersaturation: The concentration of your compound is too high.

    • Solution: Add more of the hot "good" solvent to redissolve the oil, then allow it to cool much more slowly. A slower cooling rate is critical for allowing molecules the time to arrange into a crystal lattice[7][14].

  • Cooling Too Rapidly: Placing the hot flask directly into an ice bath is a common cause.

    • Solution: Always allow the solution to cool to room temperature undisturbed first before moving to an ice bath[7].

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystallization.

    • Solution: Ensure your starting material is not excessively impure. If the problem persists, an alternative purification method like column chromatography might be necessary before attempting recrystallization[6][16].

Q5: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A5: The failure of crystals to form suggests the solution is not sufficiently saturated at the lower temperature, or there are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[6].

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.

  • Reduce the Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then attempt to cool it again[7].

  • Ensure Adequate Cooling: For some highly soluble compounds, cooling in an ice-acetone bath (for low-boiling solvents) may be required to sufficiently decrease solubility[2]. Ensure the solution has had ample time (an hour or more) at the reduced temperature.

Q6: My recrystallized product is still impure or the yield is very low. What went wrong?

A6: These two issues are often linked and relate to the precise execution of the recrystallization protocol.

  • Low Yield:

    • Using Too Much Solvent: The most common cause of low yield is adding too much hot solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the cold mother liquor[5]. Always use the minimum amount of boiling solvent required.

    • Filtering Prematurely: If the solution is not sufficiently cooled, a large amount of the product will be lost in the filtrate.

    • Incomplete Precipitation: Ensure the solution has been given enough time in an ice bath to maximize precipitation before filtration.

  • Persistent Impurities:

    • Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice. Slow, undisturbed cooling is essential for forming pure crystals[7].

    • Impurity has Similar Solubility: If an impurity has a solubility profile very similar to your desired compound in the chosen solvent, recrystallization may be ineffective. In this case, trying a different solvent system or using an alternative purification method is recommended.

    • Insufficient Washing: Not washing the collected crystals with a small amount of ice-cold solvent can leave behind impure mother liquor on the crystal surfaces.

The following decision tree provides a systematic approach to troubleshooting common recrystallization issues.

G Start Start Recrystallization Dissolve Dissolve crude solid in min. hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool Result Observe Result Cool->Result Crystals Pure Crystals Formed Result->Crystals Success Oil Compound 'Oils Out' Result->Oil Problem NoCrystals No Crystals Form Result->NoCrystals Problem Impure Yield is low or product is impure Result->Impure Problem Oil_Sol1 Add more hot solvent Oil->Oil_Sol1 Oil_Sol3 Change to lower boiling point solvent Oil->Oil_Sol3 NoCrystals_Sol1 Scratch flask NoCrystals->NoCrystals_Sol1 Impure_Sol1 Use less solvent initially Impure->Impure_Sol1 Impure_Sol2 Ensure slow cooling Impure->Impure_Sol2 Impure_Sol3 Wash crystals with ice-cold solvent Impure->Impure_Sol3 Oil_Sol2 Cool much slower Oil_Sol1->Oil_Sol2 NoCrystals_Sol2 Add seed crystal NoCrystals_Sol1->NoCrystals_Sol2 NoCrystals_Sol3 Reduce solvent volume and re-cool NoCrystals_Sol2->NoCrystals_Sol3

Caption: Troubleshooting decision tree for pyrazole-4-ol recrystallization.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable recrystallization solvent or solvent pair.

Methodology:

  • Place approximately 20-30 mg of your crude pyrazole-4-ol derivative into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Note the solubility at room temperature. A good solvent candidate will show poor solubility.

  • For tubes where the compound is insoluble at room temperature, gently heat the mixture in a hot water or sand bath.

  • Observe if the compound dissolves completely upon heating. If it does, this is a potential single solvent.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe if crystals form.

  • If no single solvent is ideal, test solvent pairs. Dissolve the compound in a few drops of a "good" hot solvent (e.g., ethanol) and add a "poor" anti-solvent (e.g., water) dropwise until turbidity persists. Re-heat to clarify and then cool as before.

Protocol 2: Standard Single-Solvent Recrystallization Workflow

Objective: To purify the pyrazole-4-ol derivative using a predetermined suitable solvent.

G cluster_workflow Single-Solvent Recrystallization Workflow Start 1. Place crude solid in Erlenmeyer flask AddSolvent 2. Add MINIMUM amount of boiling solvent to dissolve Start->AddSolvent HotFilter 3. (Optional) Perform hot gravity filtration to remove insoluble impurities AddSolvent->HotFilter CoolSlowly 4. Allow solution to cool slowly to room temperature HotFilter->CoolSlowly CoolIce 5. Place flask in ice bath to maximize precipitation CoolSlowly->CoolIce VacuumFilter 6. Collect crystals via vacuum filtration CoolIce->VacuumFilter Wash 7. Wash crystals with a small amount of ICE-COLD solvent VacuumFilter->Wash Dry 8. Dry crystals under vacuum Wash->Dry

Sources

Technical Support Center: Addressing the Oxidational Sensitivity of the Pyrazole-4-ol Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the pyrazole-4-ol moiety. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable scaffold but encounter challenges with its inherent oxidative instability. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot issues and proactively design more robust experimental plans.

The pyrazole-4-ol core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with significant biological activity. However, its electron-rich nature, conferred by the hydroxyl group at the C4 position, makes it highly susceptible to oxidation. This sensitivity can compromise sample integrity, lead to inconsistent experimental results, and create significant hurdles in synthesis, purification, storage, and formulation. This document provides a series of frequently asked questions and troubleshooting guides to help you navigate these challenges effectively.

Section 1: Understanding the Core Problem - FAQs

This section addresses the fundamental questions regarding the instability of the pyrazole-4-ol moiety.

Q1: Why is the pyrazole-4-ol moiety so susceptible to oxidation?

The pyrazole ring itself is generally aromatic and relatively stable to oxidation.[1][2] The vulnerability arises specifically from the hydroxyl group at the C4 position. This -OH group is a powerful electron-donating group, which increases the electron density of the heterocyclic ring system. This heightened electron density makes the molecule more susceptible to attack by electrophilic oxidants, with atmospheric oxygen being the most common culprit in a laboratory setting.[3] The oxidation can lead to the formation of various degradation products, including 4-hydroxysubstituted pyrazolones or other hydroxylated species, fundamentally altering the compound's structure and activity.[4]

Q2: What are the common visual and analytical signs of pyrazole-4-ol degradation?

Observing your sample is the first line of defense. Degradation often manifests in noticeable physical changes. Analytically, chromatography is your most powerful tool for confirmation.

Common Signs of Degradation:

Indicator TypeObservationProbable Cause
Visual Color change from a white or off-white solid to yellow or brown.[3][5]Formation of oxidized, often conjugated, byproducts.
Physical A noticeable change in solubility characteristics over time.[3]Conversion of the parent compound into more or less polar degradation products.
Analytical (TLC/HPLC) Appearance of new spots (TLC) or peaks (HPLC), often with different retention times. A decrease in the peak area of the main compound is also a key indicator.[3]Formation of new chemical entities through oxidation or other degradation pathways.
Spectroscopic Changes in NMR or IR spectra, such as the appearance of new signals or disappearance of parent signals.[3]Structural changes to the molecule.
Q3: What are the primary environmental factors that accelerate the oxidation of pyrazole-4-ol compounds?

Several factors can initiate or catalyze the degradation process. Awareness of these factors is critical for prevention.

  • Atmospheric Oxygen: This is the primary oxidant. The hydrazinyl group, structurally related to the pyrazole-4-ol in terms of electron-rich nitrogen centers, is known to be highly susceptible to oxidation by air.[3]

  • Light: Exposure to light, especially UV radiation, can provide the activation energy needed to initiate photochemical degradation reactions.[3][5]

  • Heat: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation.[3] Storing compounds at room temperature or higher for extended periods is not recommended.

  • Moisture: The presence of water can facilitate hydrolysis or other degradation pathways that may work in concert with oxidation.[3]

  • Incompatible Materials: Contact with strong oxidizing agents, certain metal ions (which can act as catalysts), and strong acids or bases can rapidly degrade the compound.[3]

Section 2: Proactive Strategies & Troubleshooting Guide

This section provides actionable advice for handling, storing, and purifying your compounds to minimize degradation.

Q4: My compound is degrading upon storage. What are the ideal conditions for solid pyrazole-4-ol derivatives?

Proper storage is the most critical factor in maintaining the long-term integrity of your compound. The following conditions are recommended based on general principles for air-sensitive compounds.[3][5]

Storage DurationTemperatureAtmosphereLight/Moisture ProtectionContainer
Short-Term (< 1 month) 2-8°C (Refrigerated)Standard atmosphere (if tightly sealed) or Inert Gas (N₂/Ar)Amber glass vial, store in a desiccator.Tightly sealed glass vial with a PTFE-lined cap.
Long-Term (> 1 month) -20°C or -80°C (Frozen)Mandatory: Inert Gas (N₂/Ar) backfillWrap amber vial in aluminum foil for extra light protection. Store inside a larger sealed container with desiccant.Tightly sealed glass vial with a PTFE-lined cap.
Q5: I need to prepare a stock solution. How can I prevent my pyrazole-4-ol from degrading in solution?

Solutions are often more susceptible to degradation than solids. Storing compounds in solution for long periods is generally not recommended.[3] If you must, follow these steps:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane) that has been thoroughly degassed. To degas, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.

  • Inert Atmosphere: Prepare the solution in a glovebox or on a Schlenk line. Transfer the solution via syringe to a vial that has been purged with inert gas and sealed with a septum-lined cap.

  • Storage: Store aliquots of the solution at -20°C or -80°C. This minimizes the number of freeze-thaw cycles the main stock undergoes.[6]

  • Verification: Always perform a quick quality check (e.g., TLC or rapid HPLC) on an aliquot before use if it has been stored for an extended period.

Q6: My reaction mixture turns dark during synthesis or work-up. How can I mitigate this?

A color change during a reaction indicates potential degradation. The heat, reagents, or exposure to air during the process can be the cause.

cluster_workflow Workflow: Mitigating In-Process Oxidation Start Reaction Setup Degas Degas Solvent (N₂/Ar sparging) Start->Degas Inert Run Reaction Under Inert Atmosphere (N₂/Ar) Degas->Inert Monitor Monitor Reaction (TLC/LC-MS) Inert->Monitor Workup Aqueous Work-up Monitor->Workup DegasWater Use Degassed Water/ Brine for Extraction Workup->DegasWater Evaporation Solvent Evaporation DegasWater->Evaporation Rotovap Use Low Temperature & Backfill with N₂/Ar Evaporation->Rotovap Purification Proceed to Purification Rotovap->Purification

Caption: Experimental workflow for minimizing oxidation during synthesis.

Troubleshooting Steps:

  • Inert the Reaction Vessel: Before adding any reagents, flush the flask thoroughly with Nitrogen or Argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Use Degassed Solvents: As described in Q5, always use freshly degassed solvents for both the reaction and any subsequent work-up procedures.

  • Control Temperature: If the reaction is exothermic or requires heating, maintain the lowest effective temperature to minimize thermal degradation.

  • Quench Carefully: When the reaction is complete, cool it to a lower temperature before exposing it to air or aqueous solutions.

  • Aqueous Work-up: Use deoxygenated water (prepared by boiling and cooling under an inert gas stream) for extractions to minimize exposure to dissolved oxygen.

Q7: What are the best practices for purifying pyrazole-4-ol derivatives by column chromatography?

Standard column chromatography involves extensive exposure to air and potentially reactive silica gel.

  • Solvent Preparation: Use high-purity, freshly opened or distilled solvents. Degas the solvent mixture before use.

  • Adsorbent Choice: While silica gel is common, it can be slightly acidic. If your compound is particularly sensitive, consider using deactivated (neutral) silica or alumina.

  • "Flash" is Key: Perform flash chromatography rather than gravity chromatography. The reduced time on the column minimizes the opportunity for degradation.

  • Inert Atmosphere Column (Advanced): For highly sensitive compounds, pack and run the column under a gentle positive pressure of Nitrogen. This involves fitting the top of the column with an adapter connected to a gas line.

Section 3: Analytical Monitoring & Characterization

This section focuses on how to systematically assess the stability of your compound.

Q8: How can I design a study to quantitatively monitor the stability of my compound?

A forced degradation or stress testing study is the standard method for understanding a compound's stability profile.[2] This involves intentionally exposing the compound to harsh conditions to predict its long-term stability.

cluster_decision Decision Process for Suspected Oxidation Start Experiment Shows Anomalous Result Visual Visually Inspect Sample (Solid & Solution) Start->Visual TLC Run Comparative TLC (New vs. Old Sample) Visual->TLC Color Change or Solubility Issues NoChange No Change Observed Visual->NoChange No Change HPLC Run HPLC/LC-MS Analysis TLC->HPLC New Spots or Streaking Other Investigate Other Experimental Variables TLC->Other Identical Spots Confirm Degradation Confirmed HPLC->Confirm New Peaks or Reduced Purity HPLC->Other Identical Chromatogram Implement Implement Preventative Measures (See Guide) Confirm->Implement

Caption: Troubleshooting flowchart when sample degradation is suspected.

Protocol: Basic Stability Study

  • Prepare Samples: Prepare solutions of your compound (~1 mg/mL) in a suitable solvent under different stress conditions:

    • Control: Solution stored at -20°C under Argon.

    • Acidic: 0.1 M HCl.

    • Basic: 0.1 M NaOH.

    • Oxidative: 3% H₂O₂.

    • Thermal: Solution stored at 50°C.

    • Photolytic: Solution exposed to UV light in a photostability chamber.

  • Time Points: Analyze the samples by HPLC at T=0, 2, 8, and 24 hours.

  • Analysis: Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Calculate the percentage of the parent compound remaining at each time point.

Example HPLC Method for Stability Monitoring:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or compound λmax)
Injection Volume 10 µL
Q9: What are the likely structures of the oxidative byproducts?

While the exact byproducts are structure-dependent, common pathways involve the pyrazole-4-ol tautomerizing to a pyrazol-4-one, which can then undergo further reactions. Air oxidation of 4-alkylsubstituted pyrazolones is known to yield 4-hydroxy-substituted pyrazolones.[4] Dimerization or further oxidation to quinone-like species is also possible, which could explain the common observation of dark, colored impurities. Mass spectrometry (LC-MS) is the best tool for identifying these byproducts by looking for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) or dimer formation (~2M).

Section 4: Advanced Considerations for Drug Design
Q10: Can I structurally modify the pyrazole-4-ol scaffold to inherently improve its oxidative stability?

Yes, this is a key strategy in medicinal chemistry. The electronic properties of the pyrazole ring can be modulated by the substituents at other positions.[7]

cluster_stability Modulating Oxidative Stability Core Pyrazole-4-ol Core (Electron-Rich, Prone to Oxidation) EWG Add Electron-Withdrawing Group (EWG) (e.g., -CF₃, -Cl, -CN) at R¹, R³, R⁵ Core->EWG EDG Add Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) at R¹, R³, R⁵ Core->EDG Result_EWG Decreased Ring Electron Density -> Increased Oxidative Stability EWG->Result_EWG Result_EDG Increased Ring Electron Density -> Decreased Oxidative Stability EDG->Result_EDG

Caption: Impact of substituents on the oxidative stability of the pyrazole-4-ol ring.

  • Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., trifluoromethyl, halo, cyano groups) at other positions on the pyrazole ring (R¹, R³, R⁵) can pull electron density away from the ring system. This makes the ring less nucleophilic and therefore less susceptible to oxidation. The addition of a methoxy group (-OCH3), an electron-donating group, to a pyrazoline structure was found to make it more susceptible to oxidation.[8] Conversely, studies on pyrazolone corrosion inhibitors showed that substituents like -OCH3 increased electron density and protective effects, while -NO2 (a strong EWG) was less effective, highlighting the tuneable nature of the ring's electronics.[9]

  • Steric Hindrance: Flanking the hydroxyl group with bulky substituents can sterically shield it from attack by oxidants, providing a kinetic barrier to degradation.

  • Bioisosteric Replacement: In some cases, it may be necessary to replace the pyrazole-4-ol moiety altogether with a different scaffold that retains the desired pharmacological interactions but possesses greater chemical stability. For example, replacing a sensitive bis-ketone in curcumin with a pyrazole ring significantly improved the molecule's stability.[10]

This strategic modification is a balancing act. Any change made to improve stability must be evaluated to ensure it does not negatively impact the compound's potency, selectivity, or other critical drug-like properties.

References
  • Leo, H. T., Roth, R. W., & Sweeny, D. J. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant activity of pyrazoles 1 and 4. Available at: [Link]

  • Mohammed, R. A., Abd Al-Haleem, A. K. M., & Ahmed, T. M. (2018).
  • Hibot, A., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Karaman, R. (2016). Response to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Available at: [Link]

  • Veibel, S., & Linholt, J. (1954). The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica. Available at: [Link]

  • Fein, R. L., et al. (1983). Oxidation of the Alcohol Dehydrogenase Inhibitor Pyrazole to 4-hydroxypyrazole by Microsomes. Effect of Cytochrome P-450 Inducing Agents. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Weigand, J. J., et al. (2012). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

  • ResearchGate. (2026). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • ACS Omega. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. Available at: [Link]

  • ResearchGate. (2023). Stability of 4H-pyrazoles in physiological environments. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Functionalized Pyrazoles via Oxidative Thio/selenocyanation Mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • Scott, E. E., & Halpert, J. R. (2012). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry. Available at: [Link]

  • International Journal of Corrosion and Scale Inhibition. (2021). Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels. Available at: [Link]

  • MDPI. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Available at: [Link]

  • ResearchGate. (2016). Is 4-methylpyrazole sensitive to temperature changes?. Available at: [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Compound: 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol CAS: 1596958-21-2 Molecular Formula: C₁₀H₈F₂N₂O

This guide provides a definitive interpretation framework for the 1H NMR spectrum of this compound. Unlike standard alkyl-pyrazoles, this molecule presents two distinct spectroscopic challenges: the labile hydroxyl proton at the 4-position and the strong heteronuclear coupling (


F-

H) introduced by the 2,6-difluorobenzyl moiety.

The interpretation strategy focuses on resolving the Spin System Overlap between the pyrazole singlets and the aromatic multiplets, and correctly identifying the diagnostic triplet of the benzylic methylene group induced by fluorine coupling.

Structural Spin Systems[1]
  • System A (Pyrazole Core): Two aromatic protons (H-3, H-5) and one labile proton (OH).

  • System B (Linker): One methylene group (

    
    ) connecting the pyrazole N1 to the phenyl ring.
    
  • System C (Fluorinated Ring): A 1,2,3-trisubstituted benzene ring pattern, heavily influenced by

    
    F coupling.
    

Comparative Analysis: Solvent Selection Strategy

To satisfy the "Comparison Guide" requirement, we evaluate the performance of the two most common NMR solvents. For this specific molecule, DMSO-d₆ is the superior analytical standard compared to CDCl₃.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
-OH Detection Sharp/Distinct (

8.5–9.5 ppm)
Broad/Invisible DMSO forms H-bonds with the pyrazol-4-ol, slowing exchange and sharpening the peak.
Solubility ExcellentModeratePoly-functionalized pyrazoles often aggregate in non-polar solvents, broadening lines.
H-5 vs H-3 ResolvedOften OverlappingThe polarity of DMSO induces a larger chemical shift dispersion between the H-3 and H-5 pyrazole protons.
Water Peak

3.33 ppm

1.56 ppm
In DMSO, the water peak is far removed from the critical aromatic/benzylic region.

Critical Insight: In CDCl₃, the -OH proton often undergoes rapid exchange, leading to a broadened hump that can be mistaken for baseline noise or impurities. Use DMSO-d₆ for quantitative purity assessment.

Detailed Spectral Interpretation (in DMSO-d₆)

The following data represents the authoritative assignment logic.

A. The Pyrazole Core (System A)
  • 4-OH (Hydroxyl): Appears as a broad singlet or broad doublet (if H-bonding is strong) downfield, typically

    
     8.2 – 9.0 ppm .
    
    • Validation: Add one drop of D₂O.[1] This signal must disappear (Deuterium Exchange).

  • H-3 & H-5: These appear as two distinct singlets (or very fine doublets due to

    
     coupling) in the aromatic region 
    
    
    
    7.2 – 7.8 ppm
    .
    • Assignment: H-5 is spatially closer to the benzyl group (N-substituent). In NOESY experiments, H-5 shows a correlation to the benzylic

      
      , whereas H-3 does not.
      
B. The Benzylic Linker (System B) - Diagnostic Peak

This is the most critical signal for confirming the 2,6-difluoro substitution.

  • Shift:

    
     5.2 – 5.4 ppm .
    
  • Multiplicity: Triplet (

    
    ).
    
  • Mechanism: The two benzylic protons are chemically equivalent. They couple to the two chemically equivalent

    
    F nuclei on the phenyl ring.
    
  • Coupling Constant:

    
     Hz.
    
    • Note: If this peak appears as a singlet, the fluorine substitution pattern is incorrect (e.g., 3,5-difluoro would show a singlet or weak coupling).

C. The Aromatic Ring (System C)

The 2,6-difluoro substitution creates a symmetric spin system for the protons.

  • H-4' (Para): Triplet of triplets (tt) or Multiplet around

    
     7.4 – 7.6 ppm .
    
  • H-3'/5' (Meta): Multiplet (approx. triplet appearance) around

    
     7.1 – 7.3 ppm .
    
  • Coupling: These signals are complex due to simultaneous

    
     and 
    
    
    
    /
    
    
    couplings.

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation[2]
  • Weigh 5–10 mg of the solid product.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Crucial: Ensure the solution is clear. If cloudy, filter through a cotton plug directly into the NMR tube to prevent particulate-induced line broadening.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (to ensure accurate integration of the OH group).

  • Relaxation Delay (D1): Set to 5 seconds . The quaternary carbons and the OH proton have long T1 relaxation times. A short D1 will under-integrate the OH signal.

  • Scans (NS): Minimum 16 scans for 1H; 64 scans if analyzing minor impurities.

Step 3: Validation (The D₂O Shake)
  • Acquire the standard spectrum.[1]

  • Add 10 µL of D₂O to the tube.

  • Shake vigorously and re-acquire.

  • Pass Criteria: The peak at ~8.5 ppm must vanish. The water peak at 3.33 ppm will shift and grow.

Visualization of Logic Pathways

Diagram 1: Assignment Decision Matrix

This diagram illustrates the logical flow for assigning the most confusing signals (OH vs CH) and validating the Fluorine pattern.

NMR_Assignment_Flow Start Start: Acquire 1H Spectrum (DMSO-d6) Check_OH Identify Broad Singlet (> 8.0 ppm) Start->Check_OH Check_CH2 Analyze Methylene Region (5.0 - 5.5 ppm) Start->Check_CH2 D2O_Test D2O Exchange Test Check_OH->D2O_Test OH_Confirm Signal Disappears: Confirmed 4-OH D2O_Test->OH_Confirm Is_Triplet Is it a Triplet? Check_CH2->Is_Triplet Confirm_F Confirmed: 2,6-Difluoro Substitution (3J_HF Coupling) Is_Triplet->Confirm_F Yes (J ~8Hz) Reject_F Alert: Incorrect Substitution (Check 2,4 or 3,5 isomers) Is_Triplet->Reject_F No (Singlet)

Caption: Logical workflow for validating the hydroxyl group and confirming the specific 2,6-difluoro substitution pattern via multiplicity analysis.

Diagram 2: Spin System Connectivity

This diagram visualizes the coupling network that results in the observed spectral multiplicities.

Spin_System cluster_ring Coupling Network F1 19F (Pos 2) CH2 Benzylic CH2 (Triplet) F1->CH2 3J_HF (Strong) F2 19F (Pos 6) F2->CH2 3J_HF (Strong) Py_H5 Pyrazole H-5 (Singlet/NOE) CH2->Py_H5 NOE (Spatial) Py_H3 Pyrazole H-3

Caption: The CH2 signal appears as a triplet solely due to the coupling with the two equivalent 19F nuclei (Red Arrows).

Representative Data Summary

AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
OH 8.80br s1H-Disappears with D₂O.
Py-H5 7.65s1H-Correlates with CH₂ in NOESY.
Py-H3 7.35s1H--
Ar-H (Para) 7.50tt1H

,

Overlaps with Py-H signals often.
Ar-H (Meta) 7.15t (app)2H

,

Appears as a complex multiplet.
CH₂ 5.35t2H

Diagnostic Peak.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Heteronuclear Coupling and NOE).
  • BenchChem. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." (General guide on pyrazole tautomerism and solvent effects).

  • Reich, H. J. "BORDWELL pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for DMSO solvent properties and H-bonding capability).

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical research, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of development. 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol is a compound of interest, belonging to a class of substituted pyrazoles that are prevalent in medicinal chemistry. This guide provides an in-depth, predictive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this molecule. We will move beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral features, offering a framework for analysis that is both scientifically rigorous and practically applicable.

Foundational Principles: What to Expect from the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by several key principles. Unlike ¹H NMR, standard proton-decoupled ¹³C NMR spectra provide single-line signals for each unique carbon environment, free from C-H splitting. The low natural abundance of the ¹³C isotope (about 1.1%) makes ¹³C-¹³C coupling statistically insignificant, further simplifying the spectrum.

For this specific molecule, we anticipate observing 8 distinct signals, as dictated by its symmetry. The 2,6-difluorobenzyl group possesses a plane of symmetry, rendering the ortho carbons (C2' and C6') and meta carbons (C3' and C5') chemically equivalent.

The primary factors influencing the spectrum are:

  • Chemical Environment & Hybridization: The chemical shift (δ) of each carbon is highly dependent on its local electronic environment. Aromatic (sp²) carbons of the pyrazole and benzene rings will resonate significantly downfield (110-165 ppm) compared to the aliphatic (sp³) benzylic methylene carbon (CH₂), which is expected at a much higher field (around 40-60 ppm).[1][2]

  • Electronegativity Effects: The highly electronegative fluorine and oxygen atoms will deshield nearby carbons, shifting their signals downfield. The nitrogen atoms in the pyrazole ring also exert a significant deshielding effect on the ring carbons.[1]

  • Carbon-Fluorine (C-F) Coupling: A crucial feature will be the presence of spin-spin coupling between the fluorine atoms and the carbons of the benzyl ring. This coupling persists even in proton-decoupled spectra and provides invaluable structural confirmation. The carbon directly bonded to fluorine (C2'/C6') will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Carbons two, three, and four bonds away will also show smaller doublet or triplet couplings (²JCF, ³JCF, ⁴JCF).[3][4]

Predictive Analysis of Chemical Shifts

While an experimental spectrum for this specific molecule is not publicly available, we can generate a highly reliable predicted spectrum by combining empirical data from analogous structures and computational prediction principles.[5][6][7] The following table outlines the predicted chemical shifts and key characteristics for each unique carbon atom in this compound.

Carbon AtomPredicted δ (ppm)Multiplicity (C-F Coupling)Justification
C3 ~138 - 145SingletThis pyrazole carbon is adjacent to two nitrogen atoms, leading to significant deshielding. Its chemical shift is typical for C3 carbons in N-substituted pyrazoles.[8]
C4 ~148 - 155SingletDirectly bonded to the electronegative hydroxyl group, this carbon is expected to be the most downfield of the pyrazole ring carbons. The enolic character shifts it significantly downfield.
C5 ~125 - 132SingletAs the CH carbon of the pyrazole ring, it is less deshielded than C3 and C4 but remains in the typical aromatic region.[8]
CH₂ ~45 - 52Triplet (small ³JCF)This sp³ carbon is shifted downfield due to its attachment to the pyrazole nitrogen and the aromatic ring. It is expected to show a small triplet coupling to the two equivalent fluorine atoms three bonds away. The typical shift for a benzylic carbon is ~65 ppm[9], but attachment to nitrogen instead of oxygen shifts it upfield.
C1' ~112 - 118Triplet (²JCF ≈ 20-25 Hz)This is the ipso-carbon of the benzyl ring. It is shielded relative to benzene but will be split into a triplet by the two ortho fluorine atoms.[4]
C2'/C6' ~160 - 164Doublet (¹JCF ≈ 245 Hz)Directly attached to fluorine, these carbons experience strong deshielding and a characteristically large one-bond C-F coupling, making this signal a key diagnostic peak.[3][10]
C3'/C5' ~111 - 115Doublet (²JCF ≈ 20 Hz)These carbons are ortho to the C-F bond and will show a two-bond coupling to fluorine. Their chemical shift is similar to the C1' carbon.[11]
C4' ~130 - 134Triplet (³JCF ≈ 10 Hz)The para carbon is the least affected by the fluorine atoms but will still show a small triplet coupling from the two fluorine atoms three bonds away.

Note: Predicted values are estimates. Actual shifts are dependent on solvent and experimental conditions.

Experimental Design: A Protocol for High-Quality Data Acquisition

Acquiring a clean, interpretable ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol is designed to yield high-quality data for structural confirmation.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh ~20-30 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire a standard ¹³C{¹H} experiment acq1->acq2 acq3 Set spectral width (~0-220 ppm) acq2->acq3 acq4 Set sufficient number of scans (e.g., 1024 or more) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum (TMS or solvent peak) proc3->proc4 an1 Identify number of signals proc4->an1 an2 Assign signals based on predicted shifts an1->an2 an3 Analyze C-F coupling patterns an2->an3 an4 Confirm structure an3->an4

Caption: Workflow from sample preparation to final structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 20-30 mg of this compound. A higher concentration is preferred for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its solvent peak (δ ≈ 39.5 ppm) does not typically overlap with signals of interest.[12] Chloroform-d (CDCl₃) is an alternative, but the hydroxyl proton may undergo rapid exchange.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer. Ensure the probe is tuned to the ¹³C frequency and the magnetic field is shimmed for optimal homogeneity.

    • Select a standard proton broadband decoupled pulse program (e.g., zgpg30 on Bruker systems). This is critical to collapse C-H couplings and produce a spectrum of singlets (except for C-F couplings and quaternary carbons).[1]

    • Set the spectral width to encompass all expected carbon signals, typically from 0 to 220 ppm.

    • Set the number of scans (acquisitions) to achieve an adequate signal-to-noise ratio. For a sample of this concentration on a modern 400-600 MHz spectrometer, 1024 to 2048 scans are often sufficient.

    • Include a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

  • Data Processing:

    • After acquisition, process the Free Induction Decay (FID) data. Apply an exponential multiplication function to improve the signal-to-noise ratio, followed by a Fourier Transform.

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to produce a flat baseline.

    • Calibrate the chemical shift axis by referencing the solvent peak (DMSO-d₆ at 39.5 ppm) or an internal standard like Tetramethylsilane (TMS) to 0.0 ppm.

A Comparative Perspective: The Role of Orthogonal Techniques

While ¹³C NMR is a powerful tool for defining the carbon skeleton, a comprehensive structural elucidation strategy relies on a combination of analytical techniques. Each method provides unique and complementary information.[13][14]

Logical Relationship of Analytical Techniques

G cluster_techniques Analytical Techniques cluster_info Information Provided Molecule Target Molecule (C₁₀H₈F₂N₂O) NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS Xray X-Ray Crystallography Molecule->Xray NMR_Info Carbon-Hydrogen Framework Atom Connectivity Stereochemistry NMR->NMR_Info Reveals MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Determines Xray_Info Absolute 3D Structure Solid-State Conformation Crystal Packing Xray->Xray_Info Defines

Caption: Complementary information provided by different analytical methods.

  • ¹H NMR Spectroscopy: This is the natural counterpart to ¹³C NMR. It provides information on the number and type of protons, their connectivity through spin-spin coupling, and their spatial proximity via the Nuclear Overhauser Effect (NOE). For this molecule, ¹H NMR would confirm the three distinct protons on the pyrazole and benzyl rings and the two protons of the methylene bridge.[12]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate molecular weight. Tandem MS (MS/MS) experiments can induce fragmentation, offering clues about the molecule's substructures, which can be particularly useful for analyzing heterocyclic compounds.[15][16][17]

  • X-Ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This "gold standard" technique confirms atom connectivity, bond lengths, bond angles, and stereochemistry with unparalleled precision.[18][19][20]

In the context of drug development, using these techniques in concert provides a self-validating system. MS confirms the formula, NMR elucidates the structure in solution (the phase most relevant to biological activity), and X-ray crystallography can provide the definitive solid-state structure, which is invaluable for computational modeling and structure-based drug design.[21]

Conclusion

The ¹³C NMR spectral analysis of this compound offers a rich dataset for structural verification. A predictive approach, grounded in the fundamental principles of chemical shifts and coupling constants, allows for a confident assignment of all eight unique carbon signals. The key diagnostic features to look for are the downfield quaternary carbon attached to the hydroxyl group and, most importantly, the distinct doublet and triplet patterns of the fluorinated benzyl ring arising from C-F coupling. When integrated with data from ¹H NMR and Mass Spectrometry, this analysis provides the robust and unambiguous structural characterization required to advance a compound through the drug discovery pipeline.

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2013). Quantitative Prediction of 13C NMR Chemical Shifts Using Optimally Selected Levels of Theory. Concepts in Magnetic Resonance Part A, 42A(1), 1–13. Available at: [Link]

  • Mishra, S. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]

  • Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(sup1), 1-15. Available at: [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. Available at: [Link]

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11857. Available at: [Link]

  • Kim, S., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1119-1135. Available at: [Link]

  • University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 1074-1082. Available at: [Link]

  • Wlodawer, A., et al. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 12(9), 891-901. Available at: [Link]

  • Zien Journals. (2023). A Review on Crystallography and Its Role on Drug Design. International Journal of Medical, Pharmacy and Drug Research, 7(5). Available at: [Link]

  • Netterwald, J. (2007). Crystallography Illuminates Drug Targets. Drug Discovery and Development. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Available at: [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Wiley-VCH. (n.d.). Fluorobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Page, T. F. (1968). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-533. Available at: [Link]

  • Novikova, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. Available at: [Link]

  • Kantola, A. M., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(7), 574-578. Available at: [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available at: [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. Available at: [Link]

  • Giorgi, G., & Ponticelli, F. (1998). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 9(5), 476-484. Available at: [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Trade Science Inc. Available at: [Link]

  • Patel, H. V., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 10(8), 1-20. Available at: [Link]

  • Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Abraham, R. J., et al. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (11), 1733-1737. Available at: [Link]

  • Soderberg, T. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Aganova, E. V., et al. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 831-833. Available at: [Link]

  • Wiley-VCH. (n.d.). Benzyl alcohol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Widlanski, T. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Unnamed Author. (n.d.). 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • Balahura, R. J., & Johnson, M. (1988). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chinese Chemical Society, 35(5), 375-380. Available at: [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

Sources

Structural Elucidation of 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystal Structure Analysis of 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 1596958-21-2) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors where the 2,6-difluorobenzyl moiety serves as a metabolic shield and the pyrazol-4-ol core acts as a hydrogen bond donor/acceptor.

The structural analysis of this compound presents a unique challenge: Annular Tautomerism . The pyrazol-4-ol core can exist in equilibrium between the enol form (4-hydroxy) and the keto form (4-pyrazolone). Distinguishing these tautomers is vital because they possess distinct pharmacophores and binding modes.[1]

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Solid-State NMR (ssNMR) and Computational DFT for resolving this structural ambiguity, establishing SC-XRD as the definitive standard for this class of fluorinated heterocycles.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the performance of structural elucidation methods for this compound.

Table 1: Performance Matrix for Tautomer Identification
FeatureSC-XRD (Gold Standard) Solid-State NMR (ssNMR) Solution NMR (

H/

C)
DFT Computation
Tautomer Resolution Definitive. Direct visualization of C–O (1.36 Å) vs. C=O (1.22 Å) bond lengths.[1]High. Distinguishes via

N chemical shift anisotropy, but requires isotopic enrichment.[1]
Low. Often observes an average signal due to fast proton exchange on the NMR timescale.[1]Theoretical. Predicts stability but cannot confirm the solid-state polymorph.[1]
H-Atom Positioning High. (at <100 K).[1] Maps H-bonding networks (O-H...N vs N-H...O).Medium. Dipolar coupling can infer proximity but lacks 3D geometric precision.[1]N/A. Solvent dependent; NOE signals can be ambiguous for tautomers.[1]N/A.
Throughput Low. Requires high-quality crystal growth (days to weeks).[1]Medium. Requires powder; data acquisition can take 12-48 hours.[1]High. Standard routine analysis (mins).High.
Sample Requirement Single Crystal (>0.1 mm).[1][2]Bulk Powder (>50 mg).[1]Dissolved sample (~5 mg).[1]None (In silico).
Cost Efficiency High capital/service cost; definitive result prevents downstream failure.[1]High instrument cost; specialized probe required.[1]Low cost; ubiquitous access.[1]Low cost.

Critical Analysis: Why SC-XRD Wins for This Molecule

The Tautomer Trap

In solution, this compound undergoes rapid proton transfer.[1] Solution NMR often yields broad or averaged signals for the pyrazole protons, masking the true species.[1]

  • The SC-XRD Advantage: Crystallization "freezes" the molecule into its most energetically stable conformer.[1] SC-XRD does not just infer the structure; it measures electron density.[1]

    • Metric: A C4–O bond length of ~1.35–1.37 Å confirms the enol (OH) form.[1]

    • Metric: A C4–O bond length of ~1.22–1.24 Å confirms the keto (C=O) form.[1]

The Fluorine Effect (2,6-Difluoro Substitution)

The 2,6-difluoro substitution on the benzyl ring is not merely a steric blocker; it fundamentally alters the crystal packing via C–H...F and


 stacking  interactions.
  • Observation: The fluorine atoms induce a dipole that often forces the benzyl ring to rotate out of plane relative to the pyrazole, creating a "twisted" conformation that maximizes lattice energy. SC-XRD is the only method capable of resolving this dihedral angle (

    
    ) with 
    
    
    
    precision.[1]

Experimental Protocol: SC-XRD Workflow

To ensure scientific integrity, the following protocol utilizes a self-validating approach where thermal ellipsoid parameters serve as quality control.

Phase 1: Crystal Growth (Vapor Diffusion)[1]
  • Rationale: Pyrazoles are moderately polar.[1] Direct evaporation often yields amorphous powder.[1] Slow vapor diffusion allows the molecules to organize into the lowest energy tautomer.[1]

  • Step 1: Dissolve 10 mg of this compound in 0.5 mL Methanol (good solubility).

  • Step 2: Place in a small inner vial.

  • Step 3: Place inner vial into a larger jar containing 2 mL Diisopropyl Ether (antisolvent).

  • Step 4: Seal and store at 4°C in the dark.

  • Target: Block-like colorless crystals (0.2 x 0.2 x 0.1 mm) within 72 hours.

Phase 2: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 100 K (Critical).

    • Why? Room temperature data suffers from thermal motion, smearing the electron density of Hydrogen atoms.[1] 100 K "freezes" the H-atoms, allowing differentiation between O-H and N-H.

  • Resolution: Collect data to at least 0.75 Å resolution.

Phase 3: Structural Solution (The "Check")
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) common for planar aromatics.[1]
  • Refinement Strategy:

    • Solve heavy atoms (F, O, N, C) using Direct Methods (SHELXT).[1]

    • Locate H-atoms in the Difference Fourier Map (

      
      ).[1]
      
    • Validation: If the thermal ellipsoids (ADPs) are elongated or "cigar-shaped," it indicates disorder (possibly co-crystallized tautomers).[1] If spherical, the structure is pure.[1]

Visualization: Structural Determination Logic

The following diagram illustrates the decision logic for assigning the tautomer based on crystallographic metrics.

TautomerLogic Start Crystal Data Collection (100 K) Solve Solve Structure (Direct Methods) Start->Solve CheckBond Analyze C4-O Bond Length Solve->CheckBond EnolPath Bond Length 1.34 - 1.38 Å CheckBond->EnolPath Single Bond KetoPath Bond Length 1.21 - 1.25 Å CheckBond->KetoPath Double Bond H_Check Verify H-Atom Position (Difference Fourier Map) EnolPath->H_Check KetoPath->H_Check EnolResult Identified: 4-Hydroxypyrazole (Enol Form) KetoResult Identified: 4-Pyrazolone (Keto Form) H_Check->EnolResult H on Oxygen H_Check->KetoResult H on Nitrogen

Figure 1: Logical workflow for distinguishing pyrazole tautomers using crystallographic bond length and electron density data.

References

  • Foces-Foces, C., et al. (2001).[1][3] "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society.[1][3]

  • Infantes, L., et al. (2011).[1] "Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives." Acta Crystallographica Section E.

  • Claramunt, R. M., et al. (2004).[1] "Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy." Central European Journal of Chemistry.[1][4]

  • Ahmed, B. M., et al. (2023).[1][5] "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E.

  • PubChem Compound Summary. "1-(2,6-Difluorobenzyl)-1H-pyrazol-4-ol (CID 66562095)."[1] National Library of Medicine.[1]

Sources

Impact of fluorine substitution on metabolic stability compared to non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Lead Optimization

In modern drug discovery, the strategic substitution of hydrogen with fluorine is a pivotal tactic for optimizing the DMPK (Drug Metabolism and Pharmacokinetics) profile of a lead compound.[1] While fluorine is often described as a "bioisostere" of hydrogen due to their similar van der Waals radii (1.47 Å for F vs. 1.20 Å for H), its impact on metabolic stability is profound and distinct.[2]

This guide objectively compares fluorinated analogs against their non-fluorinated counterparts, focusing on the mechanistic blockade of Cytochrome P450 (CYP450) oxidation. We provide experimental evidence, mechanistic rationale, and validated protocols for assessing these stability gains.

Key Performance Indicators (KPIs) Improved by Fluorination:
  • Intrinsic Clearance (

    
    ):  Significant reduction.
    
  • Half-life (

    
    ):  Extension, often enabling once-daily dosing.
    
  • Bioavailability (

    
    ):  Improvement due to reduced first-pass metabolism.
    

Mechanistic Analysis: Why Fluorine Blocks Metabolism[1]

The metabolic stability conferred by fluorine is not accidental; it is rooted in physical organic chemistry. The primary driver is the resistance to Oxidative Phase I Metabolism (specifically CYP450-mediated hydroxylation).

Thermodynamic Barrier (Bond Strength)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.

  • C-H Bond Energy (Aryl): ~110 kcal/mol

  • C-F Bond Energy (Aryl): ~126 kcal/mol[1]

CYP450 enzymes utilize a high-energy Iron-Oxo species (


) to abstract a hydrogen atom or transfer oxygen. The energy required to abstract a fluorine atom or insert oxygen into a C-F bond is significantly higher than the catalytic ceiling of most CYP isoforms.
Electronic Deactivation (Kinetic Barrier)

Fluorine is the most electronegative element (Pauling scale 3.98). When attached to an aromatic ring (e.g., phenyl), it exerts a strong inductive electron-withdrawal (-I effect) .

  • Mechanism: CYP450 oxidation often proceeds via an electrophilic attack on the aromatic ring.

  • Result: Fluorine reduces the electron density of the ring, making it a poorer nucleophile and thus less reactive toward the electrophilic Iron-Oxo species.

Visualization of the Metabolic Blockade

The following diagram illustrates the divergence in metabolic fate between a standard phenyl ring and a para-fluorinated analog.

MetabolicBlockade cluster_0 Non-Fluorinated Analog (Susceptible) cluster_1 Fluorinated Analog (Resistant) CompoundH Aryl-H (Electron Rich) CYP CYP450 (Fe=O Species) CompoundH->CYP High Affinity IntermediateH Radical Intermediate (Stabilized) Metabolite Aryl-OH (Hydroxylated Metabolite) IntermediateH->Metabolite OH Rebound Clearance Rapid Clearance (Excretion) Metabolite->Clearance CompoundF Aryl-F (Electron Deficient) CompoundF->CYP Low Affinity/Reactivity Blocked Oxidation Blocked (High Bond Energy) Stable Intact Drug (Systemic Circulation) Blocked->Stable CYP->IntermediateH H-Abstraction CYP->Blocked C-F Bond Resists

Figure 1: Mechanistic divergence showing how C-F bond strength and electronic withdrawal prevent the formation of the hydroxylated metabolite.

Comparative Data: Fluorinated vs. Non-Fluorinated Analogs

The following data illustrates the impact of "Metabolic Switching"—blocking the primary "soft spot" (site of metabolism) with fluorine.[1]

Case Study: Ezetimibe Precursors

In the development of Ezetimibe (a cholesterol absorption inhibitor), early non-fluorinated analogs suffered from rapid oxidation at the para-position of the phenyl ring.

Table 1: Impact of Para-Fluorination on Metabolic Stability (Microsomal Assay)

FeatureNon-Fluorinated Analog (H)Fluorinated Analog (F)Impact
Primary Metabolic Route Rapid para-hydroxylation (CYP3A4)Blocked para-hydroxylationMetabolic Switch
Microsomal

(Human)
< 15 minutes> 60 minutes4x Increase
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 10 µL/min/mg)Significant Stability
Lipophilicity (LogD) 2.12.6Slight Increase
Oral Bioavailability (

)
< 20%> 50%Therapeutic Viability

Note: Data represents generalized trends observed in Ezetimibe SAR studies [1, 2].

Interpretation

The substitution of H with F at the para-position does not merely "slow down" metabolism; it effectively deletes that specific metabolic pathway. The enzyme is forced to find alternative, often slower, sites of oxidation (metabolic switching), resulting in a prolonged half-life.

Experimental Protocol: Microsomal Stability Assay

To validate the stability improvements described above, the Liver Microsome Stability Assay is the industry standard. This protocol is designed to be self-validating using specific control markers.

Materials
  • Test System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (final protein conc. 0.5 mg/mL).[3]

  • Cofactors: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control: Incubation without NADPH (detects non-CYP degradation).

Workflow Diagram

AssayProtocol Start 1. Preparation Mix 2. Pre-Incubation (Microsomes + Buffer + Compound) 37°C for 5 min Start->Mix StartRxn 3. Initiation Add NADPH Regenerating System Mix->StartRxn Sampling 4. Sampling 0, 5, 15, 30, 45, 60 min StartRxn->Sampling Quench 5. Quenching Add Ice-Cold Acetonitrile (contains IS) Sampling->Quench Centrifuge 6. Centrifugation 4000 rpm, 20 min, 4°C Quench->Centrifuge Analysis 7. LC-MS/MS Analysis Quantify Parent Remaining (%) Centrifuge->Analysis

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Step-by-Step Methodology
  • Preparation: Thaw microsomes on ice. Prepare a 2x Master Mix in Phosphate Buffer (pH 7.4).

  • Dosing: Spike test compounds (Fluorinated vs. Non-fluorinated) to a final concentration of 1 µM (keep DMSO < 0.1% to avoid enzyme inhibition).

  • Initiation: Add NADPH solution to start the reaction.

  • Time Course: At defined intervals (e.g., 0, 15, 30, 60 min), remove aliquots.

  • Quenching: Immediately transfer aliquot into acetonitrile containing an Internal Standard (IS). This precipitates proteins and stops the reaction.[3]

  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope (
    
    
    ) determines the half-life:
    
    
    
    

Strategic Guidelines for Researchers

When should you deploy fluorine substitution?

  • Metabolic Soft Spots: Identify sites of rapid oxidation (using metabolite ID studies). If an aromatic ring is being hydroxylated, para- or ortho-fluorination is the first-line strategy.

  • Lipophilicity Balance: Fluorine increases LogP. If your compound is already too lipophilic, consider that while F blocks metabolism, it might increase non-specific binding. Monitor LogD closely.

  • Bioisosteric Validation: Always synthesize the H-analog and F-analog in parallel and run them in the same microsomal assay run to eliminate batch variability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of Medicinal Chemistry. [Link][4]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). [Link]

Sources

Validating regioselectivity in the synthesis of 1-substituted pyrazole-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol in Pyrazole-4-ol Synthesis: A Comparative Validation Guide

Executive Summary

The 1-substituted pyrazole-4-ol scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for phenols and a core component in Hsp90 inhibitors and anti-inflammatory agents. However, its synthesis is plagued by a critical failure mode: Regioisomerism .

When synthesizing unsymmetrical pyrazoles, particularly from hydrazine condensations, distinguishing between the 1,3-disubstituted and 1,5-disubstituted isomers is chemically non-trivial and analytically demanding. Misassignment of these isomers has led to erroneous structure-activity relationship (SAR) data in peer-reviewed literature.

This guide objectively compares the Classical Condensation Approach against the Directed Enaminone Strategy , providing a validated analytical workflow to definitively assign regiochemistry.

Strategic Comparison: Synthetic Methodologies

We evaluate two primary routes for synthesizing 1-aryl-3-alkyl-pyrazole-4-ols (or their protected ethers).

Method A: The "Legacy" Direct Condensation (Baseline)
  • Chemistry: Reaction of mono-substituted hydrazines with unsymmetrical 2-hydroxy-1,3-diketones (or 2-alkoxy derivatives).

  • Mechanism: Competitive nucleophilic attack of the hydrazine

    
     on either carbonyl C1 or C3.
    
  • Performance Profile:

    • Yield: High (>80%).[1]

    • Regioselectivity:[2][3][4][5][6][7][8][9]Poor (Typically 60:40 to 80:20 mixtures).

    • Purification: Requires tedious column chromatography; isomers often co-elute.

    • Causality: Driven by subtle steric/electronic differences between the two carbonyls.[3]

Method B: The "Precision" Directed Enaminone Route (Recommended)
  • Chemistry: Stepwise cyclization using

    
    -alkoxy enaminones or 
    
    
    
    -halo ketone surrogates.
  • Mechanism: The hydrazine

    
     attacks the activated enaminone carbon (Michael-type) or displaces a specific leaving group before cyclization, locking the regiochemistry.
    
  • Performance Profile:

    • Yield: Moderate to High (70-90%).

    • Regioselectivity:[2][3][4][5][6][7][8][9]Excellent (>98:2).

    • Purification: Often requires only recrystallization.

    • Causality: Regiocontrol is dictated by the distinct electrophilicity of the precursors, overriding steric bias.

Comparative Data Table: Method Performance
MetricMethod A: Direct CondensationMethod B: Directed Enaminone
Precursor Cost Low (Commodity chemicals)Medium (Requires 1-step prep)
Regio-Fidelity Low (Mixtures common)High (Single isomer dominant)
Purification Load High (Flash chromatography)Low (Recrystallization/Wash)
Scale-up Viability Poor (Separation bottleneck)Excellent (Streamlined workup)

The Validation Protocol: How to Prove Structure

Relying solely on 1D


H NMR is the primary cause of misassignment. The chemical shift differences between 3-alkyl and 5-alkyl isomers are often 

ppm and solvent-dependent.

The Self-Validating Standard: You must employ a Triangulated Analytical Approach combining NOE (Nuclear Overhauser Effect) and


N-HMBC.
Experimental Workflow: Definitive Assignment

Step 1: Synthesis of the Model Compound

  • Target: 4-methoxy-3-methyl-1-phenyl-1H-pyrazole (to avoid OH tautomer complications during analysis).

  • Reagents: Phenylhydrazine + 3-methoxy-2,4-pentanedione (Method A) vs. Enaminone precursor (Method B).

Step 2: 1D


H NMR Screening (Preliminary) 
  • Observe the methyl singlet and aromatic protons.

  • Warning: Do not assign based on "expected" shielding. In

    
    , the 5-Me is often shielded by the N1-phenyl ring (upfield shift), but this is not absolute.
    

Step 3: 1D NOE / 2D NOESY (The "Smoking Gun")

  • Logic: In the 1,5-isomer , the N1-Phenyl ortho-protons are spatially close to the C5-Methyl group. In the 1,3-isomer , they are distant.

  • Protocol:

    • Dissolve 10 mg sample in

      
       (prevents aggregation).
      
    • Irradiate the N1-Phenyl ortho protons.

    • Positive Result (1,5-isomer): Strong NOE enhancement of the Methyl signal (>2%).

    • Negative Result (1,3-isomer): No enhancement of Methyl; possible enhancement of C5-H (if present) or C4-substituent.

Step 4:


 HMBC (The Electronic Fingerprint) 
  • Logic: Nitrogen chemical shifts are highly sensitive to substitution.

  • Data:

    • N1 (pyrrole-like):

      
       to 
      
      
      
      ppm.
    • N2 (pyridine-like):

      
       to 
      
      
      
      ppm.
    • Correlation: The Methyl protons will show a strong 3-bond coupling (

      
      ) to N1  in the 1,5-isomer, but to N2  (or weak/no coupling to N1) in the 1,3-isomer.
      

Visualizing the Logic

Diagram 1: Mechanistic Divergence & Regiocontrol

This diagram illustrates why Method B succeeds where Method A fails.

G cluster_A Method A: Direct Condensation cluster_B Method B: Directed Enaminone Start Target: 1-Aryl-3-Alkyl-4-ol Diketone Unsymmetrical 1,3-Diketone Mix Competitive Attack (C1 vs C3) Diketone->Mix Hydrazine Aryl Hydrazine Hydrazine->Mix Step1 Directed Michael Addition Hydrazine->Step1 ResultA Mixture of Isomers (1,3 and 1,5) Mix->ResultA ResultA->Start Requires Sep. Enaminone Alpha-Alkoxy Enaminone Enaminone->Step1 Electronic Control Step2 Cyclization Step1->Step2 ResultB Single Regioisomer (High Fidelity) Step2->ResultB ResultB->Start Direct

Caption: Comparative pathways showing the stochastic nature of Method A versus the stepwise electronic control of Method B.

Diagram 2: The Analytical Decision Tree

A self-validating workflow to prevent misassignment.

Analysis Sample Isolated Pyrazole Product NMR1H 1H NMR (CDCl3) Sample->NMR1H Decision Are isomers distinct? NMR1H->Decision NOE NOE Experiment (Irradiate N-Aryl) Decision->NOE Ambiguous (Common) Result15 NOE to Alkyl Group: CONFIRMED 1,5-Isomer NOE->Result15 Positive Enhancement Result13 NOE to Ring H / No Alkyl NOE: CONFIRMED 1,3-Isomer NOE->Result13 Negative/Alternative Enhancement HMBC 1H-15N HMBC (Secondary Check) Result15->HMBC Result13->HMBC

Caption: Standardized analytical workflow for definitive pyrazole regioisomer assignment.

Experimental Protocols

A. Synthesis via Enaminone (Method B)

Reference: Adapted from Heller & Natarajan (2006) and Gosselin (2004).

  • Enaminone Formation: React the acid chloride (R-COCl) with the vinyl ether/amine equivalent to generate the

    
    -alkoxy enaminone intermediate.
    
  • Cyclization:

    • Dissolve enaminone (1.0 equiv) in Ethanol (0.5 M).

    • Add Aryl Hydrazine (1.1 equiv) dropwise at 0°C.

    • Stir at Room Temperature for 1 hour, then reflux for 2 hours.

    • Note: The mild conditions favor the kinetic product controlled by the enaminone electronics.

  • Workup: Evaporate solvent. Recrystallize from EtOH/Heptane.

B. NOE Experiment Setup
  • Sample Prep: 15 mg compound in 0.6 mL

    
     (degassed with 
    
    
    
    for 5 mins to remove paramagnetic
    
    
    ).
  • Acquisition:

    • Pulse Sequence: selnogp (Selective 1D NOE).

    • Mixing Time: 500 ms (Optimal for mid-sized molecules).

    • Scans: 256-512 (Signal-to-noise is critical for <2% NOE).

  • Processing: Exponential line broadening (LB = 2.0 Hz) to smooth baseline.

References

  • Heller, S. T., & Natarajan, S. R. (2006).[1] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. [Link]

  • Fruchier, A., et al. (1984).[10] "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

  • López, C., Claramunt, R. M., et al. (1993).[11] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Deng, X., & Mani, N. S. (2006).[6] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins." Organic Letters, 8(16), 3505–3508. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.